6'-amino-3'-methyl-2'H-spiro[7,8-dioxabicyclo[3.2.1]octane-2,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
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Overview
Description
6’-amino-3’-methyl-2’H-spiro[7,8-dioxabicyclo[321]octane-2,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-amino-3’-methyl-2’H-spiro[7,8-dioxabicyclo[3.2.1]octane-2,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency and ability to generate complex molecules in a single step. One common method involves the cyclocondensation of isatins, pyrazolones, and malononitrile in aqueous media, often using a nanocatalyst such as SBA-Pr-NHQ .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as employing water as a solvent and ultrasound as an energy source, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6’-amino-3’-methyl-2’H-spiro[7,8-dioxabicyclo[3.2.1]octane-2,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the amino and cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
6’-amino-3’-methyl-2’H-spiro[7,8-dioxabicyclo[3.2.1]octane-2,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism by which 6’-amino-3’-methyl-2’H-spiro[7,8-dioxabicyclo[3.2.1]octane-2,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to high specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- 6’-amino-3’-methyl-2-oxo-1’H-spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile
- 6’-amino-3’-methyl-2-oxo-1’-phenyl-1’H-spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile
Uniqueness
Compared to similar compounds, 6’-amino-3’-methyl-2’H-spiro[7,8-dioxabicyclo[3.2.1]octane-2,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is unique due to its specific spirocyclic framework, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N4O3 |
---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
6-amino-3-methylspiro[2H-pyrano[2,3-c]pyrazole-4,4'-6,8-dioxabicyclo[3.2.1]octane]-5-carbonitrile |
InChI |
InChI=1S/C13H14N4O3/c1-6-9-11(17-16-6)20-10(15)8(4-14)13(9)3-2-7-5-18-12(13)19-7/h7,12H,2-3,5,15H2,1H3,(H,16,17) |
InChI Key |
BMRWNUGNONREHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)OC(=C(C23CCC4COC3O4)C#N)N |
Origin of Product |
United States |
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